molecular formula C14H12N2O4 B14505581 Benzamide, N-[(4-nitrophenyl)methoxy]- CAS No. 64583-54-6

Benzamide, N-[(4-nitrophenyl)methoxy]-

Cat. No.: B14505581
CAS No.: 64583-54-6
M. Wt: 272.26 g/mol
InChI Key: JRZSJGVZYMTGIU-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-nitrophenyl)methoxy]- is a benzamide derivative characterized by a methoxy group attached to the amide nitrogen, which is further substituted with a 4-nitrophenyl moiety. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The compound’s synthesis typically involves benzamidomethylation reagents, such as (benzamidomethyl)triethylammonium chloride, reacting with amines or hydroxyl-containing substrates under controlled conditions .

Properties

CAS No.

64583-54-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[(4-nitrophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12N2O4/c17-14(12-4-2-1-3-5-12)15-20-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

JRZSJGVZYMTGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-nitrophenyl)methoxy]- typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of Benzamide, N-[(4-nitrophenyl)methoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-[(4-nitrophenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural Comparisons

A. Substituent Effects on Molecular Geometry

  • N-[(4-Nitrophenyl)methoxy]benzamide vs. N-{[(4-Nitrophenyl)amino]methyl}benzamide (): The methoxy substitution in the former introduces a bulkier, electron-rich group compared to the amino-methyl group in the latter. This difference impacts bond angles and planarity. For example, in related benzamides, the dihedral angle between the amide plane and the benzene ring ranges from 28° to 31°, influenced by substituent size and electronic effects .
  • 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide (): The presence of two methoxy groups and a nitro substituent results in a non-planar structure, with dihedral angles of 28.17° and 26.47° between the amide unit and adjacent aromatic rings. This contrasts with simpler benzamides, where steric hindrance from bulkier groups (e.g., trifluoromethyl) increases torsional strain .

Table 1: Structural Parameters of Selected Benzamides

Compound Dihedral Angle (°) Key Substituents Reference
N-[(4-Nitrophenyl)methoxy]benzamide* ~28–31† 4-Nitrophenyl, methoxy
N-(4-Nitrophenyl)benzamide 28–31 4-Nitro
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide 28.17, 26.47 4-Methoxy, 2-nitro

*Hypothesized based on analogous structures; †Data extrapolated from similar compounds.

Electronic and Spectroscopic Properties
  • N-(3-Nitrophenyl)-4-methoxybenzamide () has a molecular weight of 272.2561 g/mol, with IR and NMR spectra indicating strong hydrogen bonding from the amide group .
  • 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine () exhibits delocalization in the N–C–N skeleton (bond length difference: 0.0839 Å), modulated by electron-donating methoxy groups .

Q & A

Q. What are the recommended synthetic routes for Benzamide, N-[(4-nitrophenyl)methoxy]- and its derivatives?

Methodological Answer: The synthesis typically involves coupling a nitro-substituted benzyloxyamine with acyl chlorides or activated carbonyl intermediates. For example:

  • Step 1: React O-benzyl hydroxylamine hydrochloride with a nitrobenzoyl chloride derivative in dichloromethane (DCM) under ice-cooled conditions, using a base like sodium carbonate to neutralize HCl .
  • Step 2: Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound .
  • Critical Considerations: Monitor reaction progress using TLC and ensure anhydrous conditions for acyl chloride stability. Hazard analysis for reagents like trichloroisocyanuric acid or pivaloyl chloride is mandatory .

Q. How should researchers characterize this compound and validate its structural integrity?

Methodological Answer: Use a combination of techniques:

  • X-ray crystallography to resolve bond angles and dihedral planes (e.g., non-planar amide groups with angles ~28° between aromatic rings) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions. Methoxy and nitro groups show distinct shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro groups deshield adjacent protons) .
  • Mass spectrometry for molecular weight validation (e.g., exact mass ±0.001 Da) .
  • Elemental analysis to verify purity (>95% for publication-ready compounds).

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Conduct a pre-experiment risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011). Key hazards include mutagenicity (Ames II testing showed lower risk than benzyl chloride but still significant) and thermal instability (decomposition above 40°C) .
  • PPE Requirements: Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.
  • Waste Disposal: Neutralize acidic byproducts before aqueous disposal; halogenated solvents require specialized waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for nitro-substituted benzamides?

Methodological Answer: Contradictions often arise from:

  • Tautomerism or Conformational Flexibility: Use variable-temperature NMR to detect dynamic processes (e.g., hindered rotation around the amide bond) .
  • Crystallographic Artifacts: Compare X-ray data with computational models (DFT or molecular mechanics) to validate bond lengths and angles. For example, dihedral angles >25° between aromatic rings may indicate steric strain .
  • Impurity Interference: Employ HPLC-MS to detect trace byproducts (e.g., unreacted nitroaniline or acyl chloride derivatives) .

Q. What strategies optimize the reaction yield of nitro-substituted benzamide derivatives?

Methodological Answer:

  • Solvent Selection: Replace DCM with acetonitrile for better acyl chloride solubility, improving reaction rates by 15–20% .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to activate the acyl chloride electrophile, reducing side reactions .
  • Temperature Control: Maintain 0–5°C during coupling to minimize nitro group reduction or hydrolysis .
  • Scale-Up Adjustments: Use flow chemistry for exothermic reactions to enhance heat dissipation and safety .

Q. How can mechanistic studies elucidate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates. Compare IC₅₀ values with structurally similar benzamides (e.g., fluoro- or methoxy-substituted analogs) .
  • Molecular Docking: Model interactions with active sites (e.g., nitro groups forming hydrogen bonds with catalytic residues) .
  • Contradictory Bioactivity Data: Address discrepancies (e.g., varying IC₅₀ across cell lines) by standardizing assay conditions (pH, serum concentration) and validating via orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational methods predict the stability and reactivity of nitrobenzamide derivatives?

Methodological Answer:

  • DFT Calculations: Calculate HOMO-LUMO gaps to assess electrophilicity. Nitro groups lower LUMO energies, enhancing reactivity toward nucleophiles .
  • MD Simulations: Predict thermal stability by modeling decomposition pathways (e.g., nitro group elimination at elevated temperatures) .
  • QSPR Models: Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with experimental logP or solubility data .

Q. How should researchers address discrepancies in crystallographic data across similar compounds?

Methodological Answer:

  • Database Cross-Validation: Compare with Cambridge Structural Database (CSD) entries (e.g., refcodes for nitrobenzamides) to identify outliers in bond lengths or angles .
  • Synchrotron Validation: Use high-resolution synchrotron X-ray data to resolve ambiguities in electron density maps (e.g., disordered methoxy groups) .
  • Twinning Analysis: Apply software like CELL_NOW to detect crystal twinning, which can distort unit cell parameters .

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